
Ethyl 3-(dimethylamino)-2-(pyridine-4-carbonyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester is a complex organic compound that features a pyridine ring, a dimethylamino group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a dimethylamino compound, followed by esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
Pyridinium salts: These compounds share the pyridine ring structure and exhibit similar reactivity patterns.
Dimethylamino derivatives: Compounds with dimethylamino groups can have comparable chemical properties and reactivity.
Uniqueness
What sets 3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester apart is its combination of functional groups, which provides a unique set of chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
160037-60-5 |
|---|---|
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
ethyl 3-(dimethylamino)-2-(pyridine-4-carbonyl)prop-2-enoate |
InChI |
InChI=1S/C13H16N2O3/c1-4-18-13(17)11(9-15(2)3)12(16)10-5-7-14-8-6-10/h5-9H,4H2,1-3H3 |
Clave InChI |
SPSHVJDYXTZBMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




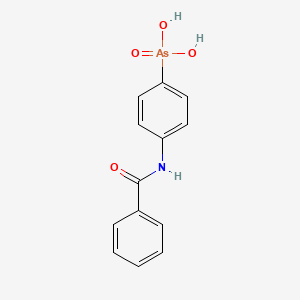

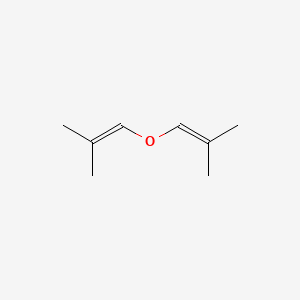
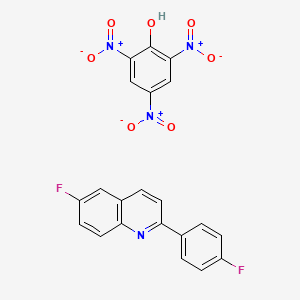

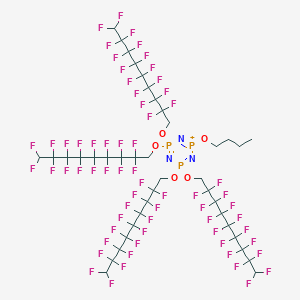

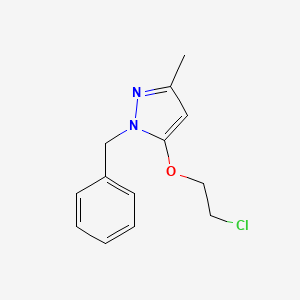
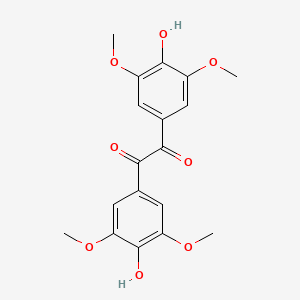


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)
